molecular formula C9H9NO2 B2640447 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione CAS No. 56053-57-7

2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione

Cat. No. B2640447
CAS RN: 56053-57-7
M. Wt: 163.176
InChI Key: NGYCSPHUDLPSJD-UHFFFAOYSA-N
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Description

2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione is a chemical compound with the molecular formula C9H9NO2 . It is used in pharmaceutical testing .


Synthesis Analysis

The synthesis of 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione involves the condensation of 2-benzoyl-1-(morpholin-4-yl)-1-cyanohexene with cyanoacetanilides and monothiomalonodiamide . This results in the formation of 2-substituted 3-oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitriles and 3-thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide .


Molecular Structure Analysis

The molecular structure of 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione is characterized by a molecular weight of 163.17 and a molecular formula of C9H9NO2 .


Chemical Reactions Analysis

The chemical reactions of 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione involve various alkylating agents that selectively produce the corresponding isoquinolin-3-yl sulfides or products of their subsequent Thorpe cyclization, thieno [2,3- c ]isoquinolines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione include a molecular weight of 163.17 and a molecular formula of C9H9NO2 . The compound should be stored in a dry room at room temperature .

Scientific Research Applications

Chemical Analysis and Toxicity Studies

Studies have explored chemicals with structures related to 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione, focusing on their potential toxicity and health effects. For instance, a cross-sectional study investigated the morbidity of personnel potentially exposed to vinclozolin, a compound with a similar complex structure. This study primarily aimed to understand the health outcomes related to exposure, examining aspects like hormonal responses, liver injury, and other health endpoints (Zober et al., 1995).

Anticancer and Antimalarial Studies

Compounds structurally related to 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione have been studied for their potential in treating various diseases. For example, amonafide, a benzisoquinoline-1,3-dione, has been examined in clinical trials for its effectiveness against different types of cancer, such as sarcomas, colorectal cancer, and endometrial adenocarcinoma (Perez et al., 1992; O'dwyer et al., 1991; Malviya et al., 1994). Additionally, 8-aminoquinolines, which share some structural similarities, have been researched for their antimalarial properties, showing potential as prophylactic and treatment options for malaria (Brueckner et al., 1998; Sherwood et al., 1994).

Neuropharmacological Investigations

Research has also delved into the effects of related compounds on neurotransmitter systems, notably exploring the modulation of acetylcholine and glutamate in the brain. These studies are crucial for understanding the potential neurological and psychological implications of these compounds (Moor et al., 1996; Lillaney et al., 1999).

Future Directions

The future directions for the study and application of 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione could involve further exploration of its synthesis, chemical reactions, and potential biological activities. This could lead to the discovery of new substances with practically useful properties .

properties

IUPAC Name

2,5,6,7-tetrahydroisoquinoline-3,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-3-1-2-6-4-9(12)10-5-7(6)8/h4-5H,1-3H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYCSPHUDLPSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)NC=C2C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione

Synthesis routes and methods

Procedure details

A solution of 28.4 parts of 2,3,5,6,7,8hexahydro-3,8-dioxo-4-isoquinolinecarbonitrile in 500 parts by volume of 48% hydrobromic acid is heated at the reflux temperature in the absence of light for about 7 hours, following which time the solvent is removed by distillation under reduced pressure. The resulting residue is partitioned between chloroform and aqueous sodium chloride and the layers are separated. The aqueous phase is extracted several times with chloroform, then combined with the original chloroform layer. That organic solution is washed with aqueous sodium chloride, then dried over anhydrous sodium sulfate and stripped of solvent under reduced pressure to afford the crude product. The original aqueous layer is neutralized by the addition of sodium bicarbonate, then is extracted with chloroform. Evaporation of that chloroform extract to dryness affords additional product. The combined crude product is purified by recrystallization from aqueous acetone, thus affording pure 2,3,5,6,7,8-hexahydro-3,8isoquinolinedione, melting at about 246°-248° with decomposition. Ultraviolet absorption maxima are observed in methanol at 279 and 221 mμ with molecular extinction coefficients of about 16,700 and 13,500, respectively. In deuteropyridine, nuclear magnetic resonance peaks are displayed at about 1.96, 2.57, 2.92, 5.50 and 8.71 parts per million.
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